Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium
CAS No.: 19443-16-4
Cat. No.: VC0099550
Molecular Formula: C17H25AlO8
Molecular Weight: 384.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19443-16-4 |
|---|---|
| Molecular Formula | C17H25AlO8 |
| Molecular Weight | 384.36 |
| IUPAC Name | ethyl (Z)-3-[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy-[(Z)-4-oxopent-2-en-2-yl]oxyalumanyl]oxybut-2-enoate |
| Standard InChI | InChI=1S/2C6H10O3.C5H8O2.Al/c2*1-3-9-6(8)4-5(2)7;1-4(6)3-5(2)7;/h2*4,7H,3H2,1-2H3;3,6H,1-2H3;/q;;;+3/p-3/b2*5-4-;4-3-; |
| SMILES | CCOC(=O)C=C(C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)OCC)C |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₅AlO₈ | |
| Molecular Weight | 384.36 g/mol | |
| Density | 1.13 g/cm³ | |
| Flash Point | 82°C | |
| CAS Number | 19443-16-4 |
Synthesis and Preparation Methods
The synthesis of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium typically involves the reaction of aluminium precursors (e.g., aluminium isopropoxide) with ethyl acetoacetate and 2,4-pentanedione under controlled conditions.
Laboratory Synthesis
In a prototypical reaction, aluminium isopropoxide reacts with ethyl acetoacetate and 2,4-pentanedione in a solvent such as 2-propanol. The process involves:
-
Coordination: Aluminium binds to the keto-enol tautomers of the ligands, forming a stable chelate.
-
Purification: The product is isolated through recrystallization or distillation to achieve high purity .
Industrial Production
Industrial-scale synthesis employs batch reactors where reactants are mixed under controlled temperature and pH. Post-reaction, the compound is purified using techniques such as filtration or chromatography. Commercial formulations often provide the compound as a 76% solution in 2-propanol, with aluminium content ranging from 5.20–5.60% .
| Synthesis Parameter | Laboratory Conditions | Industrial Conditions |
|---|---|---|
| Reactants | Al isopropoxide, ethyl acetoacetate, 2,4-pentanedione | Same as laboratory |
| Solvent | 2-propanol, toluene | Industrial-grade solvents |
| Purification | Recrystallization, distillation | Filtration, chromatography |
| Yield | ~70–80% | Optimized for cost efficiency |
Chemical Properties and Reactivity
Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium exhibits reactivity typical of organometallic complexes, including oxidation, reduction, and ligand substitution.
Solubility and Stability
The compound is soluble in non-polar solvents (e.g., n-hexane, ethyl acetate) but insoluble in water, limiting its use in aqueous environments . Its stability under ambient conditions is attributed to the chelate effect, which reduces the likelihood of ligand dissociation.
Reactivity Overview
-
Oxidation: Reacts with strong oxidizing agents (e.g., hydrogen peroxide) to form aluminium oxide and organic by-products.
-
Reduction: Reduced by agents like lithium aluminium hydride to yield aluminium metal.
-
Ligand Substitution: The ethyl acetoacetate ligands can be replaced by other bidentate ligands (e.g., acetylacetonate) under acidic or basic conditions .
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂, O₂ | Al₂O₃, CO₂ |
| Reduction | LiAlH₄, NaBH₄ | Al metal, reduced organics |
| Ligand Substitution | Acetylacetonate, pH control | New organometallic complexes |
Applications in Research and Industry
Catalytic and Synthetic Roles
The compound serves as a catalyst in organic synthesis, particularly for reactions requiring mild Lewis acid activity. For example:
-
Esterification: Facilitates the formation of esters from ketones and alcohols.
-
Polymerization: Used in the production of polyesters or polyamides .
Materials Science
In materials science, it is employed in:
-
Thin Film Deposition: As a precursor for aluminium oxide coatings in electronics.
-
Ceramic Processing: To improve thermal stability in ceramic composites .
| Hazard | Description | GHS Classification |
|---|---|---|
| Eye Irritation | Causes serious eye irritation | H319 |
| Flammability | Combustible liquid (flash pt: 82°C) | H227 |
Precautionary Measures
-
Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .
-
Storage: Keep in a cool, dry, well-ventilated area away from heat sources and incompatible materials (e.g., strong oxidizers) .
Comparative Analysis with Related Compounds
Aluminium Tris(acetylacetonate)
| Property | Bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium | Aluminium Tris(acetylacetonate) |
|---|---|---|
| Ligands | 2 Ethyl acetoacetate, 1 2,4-pentanedione | 3 Acetylacetonate ligands |
| Solubility | Organic solvents | Organic solvents |
| Reactivity | More prone to substitution due to mixed ligands | Stable coordination |
Aluminium Di(isopropoxide)acetoacetic Ester Chelate
The latter has similar aluminium coordination but differs in ester ligands, leading to distinct solubility and reactivity profiles .
Research Findings and Data
Recent Studies
A 2023 study highlighted the compound’s role in synthesizing aluminium-containing nanoparticles for catalytic applications. Another investigation explored its coordination dynamics in solution, noting equilibria between different ligand arrangements .
Data Tables
| Parameter | Value | Implication |
|---|---|---|
| Al Content (2-propanol solution) | 5.20–5.60% | Standardized for industrial use |
| Solubility in Toluene | High | Facilitates dissolution in non-polar media |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume